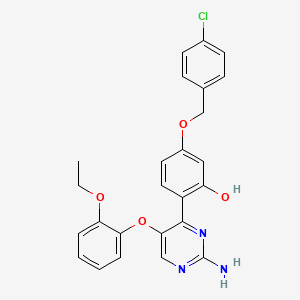![molecular formula C20H22N2O3S B2618578 3-(2-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 946216-25-7](/img/structure/B2618578.png)
3-(2-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,5-oxadiazocine ring could potentially make the compound cyclic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence its properties.Applications De Recherche Scientifique
Synthesis and Structural Analysis
A series of novel compounds, including derivatives similar in complexity to the specified chemical, have been synthesized and characterized to understand their structural and functional properties. For instance, a study on the design, synthesis, and anticancer evaluation of certain thiazol-4-amine derivatives showed their potential activity against various human cancer cell lines, indicating a methodological approach to the synthesis of complex molecules for therapeutic purposes (Yakantham, Sreenivasulu, & Raju, 2019). Similarly, unexpected transformations of certain methanobenzoxadiazocines in DMSO solution highlight the dynamic behavior of these compounds under various conditions, which could be relevant for the manipulation and application of the specified chemical (Sedova, Krivopalov, & Shkurko, 2017).
Molecular Packing and Interactions
Understanding the molecular packing and interactions of such compounds is crucial for their application in scientific research. A study on the crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones provides insights into how substitutions at different positions affect their solid-state arrangement, which is essential for predicting and controlling their behavior in various applications (Khan, Ibrar, & Simpson, 2014).
Potential Therapeutic Applications
The research into the therapeutic applications of complex molecules, including those similar to the specified chemical, is of significant interest. For example, novel 1,3,4-oxadiazole-2-thione derivatives have been synthesized and evaluated for their anticancer activity, with some showing high activity across a broad spectrum of cancer cell lines, indicating their potential as lead compounds in cancer therapy (Aboraia, Abdel-Rahman, Mahfouz, & El-Gendy, 2006).
Antimicrobial Activities
The exploration of antimicrobial properties is another area where such compounds find application. New 1,2,4-triazole derivatives have been synthesized and screened for their antibacterial activity against various pathogens, including Salmonella typhi, showcasing the potential of these compounds in combating microbial infections (Salama, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
10-(2-ethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-24-16-10-6-5-9-15(16)22-19(26)21-14-12-20(22,2)25-18-13(14)8-7-11-17(18)23-3/h5-11,14H,4,12H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNREPOYLCCEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=S)NC3CC2(OC4=C3C=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1S)-1-hydroxyethyl]phenol](/img/structure/B2618497.png)
![N'-[(2-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide](/img/structure/B2618498.png)
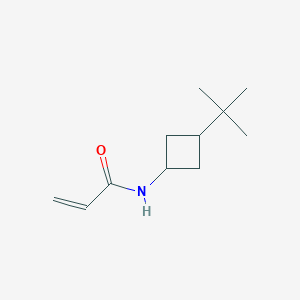

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2618503.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2618506.png)
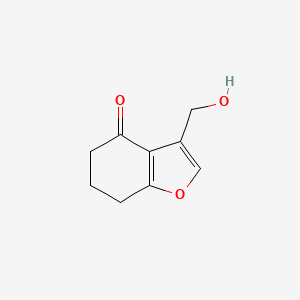
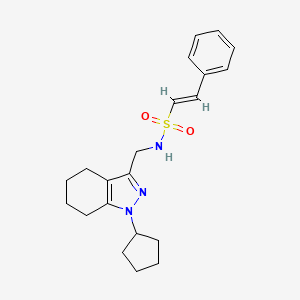
![1-(3,5-dimethoxybenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618511.png)
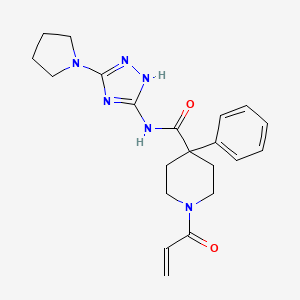
![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2618514.png)
